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  • Product: (R,S)-sophoraflavanone C
  • CAS: 121927-91-1

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of (R,S)-Sophoraflavanone C Against Cancer Cell Lines: A Mechanistic and Methodological Guide

Executive Summary & Chemical Rationale (R,S)-Sophoraflavanone C is a naturally occurring C-8 geranylated flavanone originally isolated from Sophora species (e.g., Echinosophora koreensis, Sophora tomentosa)[1]. In recent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

(R,S)-Sophoraflavanone C is a naturally occurring C-8 geranylated flavanone originally isolated from Sophora species (e.g., Echinosophora koreensis, Sophora tomentosa)[1]. In recent years, the total synthesis of its racemic form, (R,S)-sophoraflavanone C, has been successfully achieved starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde[2][3].

In oncology research, prenylated flavonoids have garnered significant attention due to their targeted cytotoxicity against human tumor cell lines. The addition of a lipophilic geranyl side-chain to the flavanone skeleton fundamentally alters its biological activity, transforming a basic flavonoid into a potent inducer of apoptosis and a modulator of intracellular signaling pathways[2][4]. This whitepaper synthesizes the current mechanistic understanding of (R,S)-sophoraflavanone C and provides field-proven, self-validating experimental protocols for evaluating its in vitro efficacy.

Structure-Activity Relationship (SAR): The Role of Geranylation

The biological potency of (R,S)-sophoraflavanone C is intrinsically linked to its C-8 geranylation. From a pharmacokinetic and pharmacodynamic perspective, this structural modification drives three critical cellular interactions:

  • Enhanced Membrane Affinity : The lipophilic nature of the geranyl group increases the compound's affinity for biological membranes, facilitating rapid intracellular uptake compared to non-prenylated parent flavonoids[4].

  • P-glycoprotein Inhibition : Prenylated flavonoids are known to act as potent inhibitors of P-glycoprotein, a primary efflux pump responsible for multidrug resistance (MDR) in cancer cells. This allows the compound to maintain high intracellular concentrations[4].

  • Target Protein Interaction : The increased lipophilicity enhances hydrophobic interactions with target kinase domains and transcription factors (such as the NF-κB complex), leading to more efficient pathway inhibition[4][5].

In Vitro Cytotoxicity Profile

Quantitative evaluation of (R,S)-sophoraflavanone C and closely related C-8 prenylated flavanones demonstrates broad-spectrum, dose-dependent growth-inhibitory effects across multiple human malignancy models. The data below summarizes established half-maximal inhibitory concentrations (IC₅₀) and growth inhibition metrics.

Cell LineTissue OriginObserved IC₅₀ / GI₅₀ RangeMechanistic ObservationRef
A2780 Human Ovarian Carcinoma2.7 – 3.1 μg/mLInduction of sub-G1 phase population; caspase activation.[5][6]
MCF-7 Human Breast Adenocarcinoma8.4 – 34.3 μMInterference with cell cycle distribution; apoptotic body formation.[1][2]
HepG2 Human Hepatocellular Carcinoma50.2 – 123.5 μMModerate cytotoxicity; dose-dependent metabolic inhibition.[7]
HCT116 Human Colon Carcinoma< 10 μMGeneral cytotoxicity driven by mitochondrial depolarization.[6]

Mechanistic Pathways of Apoptosis

The anti-proliferative activity of (R,S)-sophoraflavanone C is not merely cytotoxic but actively pro-apoptotic. The compound initiates programmed cell death through a dual-axis mechanism:

  • Oxidative Stress Axis : It significantly increases intracellular reactive oxygen species (ROS), which triggers mitochondrial membrane depolarization. This loss of membrane potential forces the release of cytochrome c into the cytosol, activating the intrinsic Caspase 9/3 cascade[2].

  • Transcriptional Axis : It inhibits the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of anti-apoptotic survival genes[5].

signaling_pathway SFC (R,S)-Sophoraflavanone C ROS Intracellular ROS Generation SFC->ROS Induces NFKB NF-κB / IκBα Inhibition SFC->NFKB Suppresses Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Apoptosis Cellular Apoptosis NFKB->Apoptosis Pro-apoptotic Shift Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution Phase

Fig 1: Mechanistic pathway of (R,S)-sophoraflavanone C inducing apoptosis via ROS and NF-κB modulation.

Standardized Experimental Protocols for In Vitro Validation

To ensure scientific integrity, the evaluation of (R,S)-sophoraflavanone C requires self-validating assay systems. The following protocols detail the causality behind each methodological choice, ensuring robust, reproducible data.

workflow Culture 1. Cell Culture & Seeding Treatment 2. Compound Treatment Culture->Treatment Viability 3a. CCK-8 Assay (Viability) Treatment->Viability FlowCyto 3b. Flow Cytometry (Apoptosis) Treatment->FlowCyto Validation 4. QC & Data Validation Viability->Validation FlowCyto->Validation

Fig 2: Self-validating in vitro workflow for evaluating cytotoxicity and apoptotic mechanisms.

Protocol A: High-Throughput Viability Assessment (CCK-8 Assay)

Rationale : The Cell Counting Kit-8 (CCK-8) assay is preferred over traditional MTT because its highly water-soluble formazan product eliminates the need for DMSO solubilization, reducing handling errors and preserving the linearity of the readouts.

  • Cell Seeding : Seed A2780 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Treatment Preparation : Dissolve (R,S)-sophoraflavanone C in molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media (final concentrations: 0, 1, 5, 10, 25, 50 μM).

  • Self-Validation (QC Step) : Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.1% (v/v) to rule out solvent-induced cytotoxicity. Include Cisplatin (10 μM) as a positive control.

  • Incubation & Readout : Treat cells for 48h. Add 10 μL of CCK-8 reagent per well. Incubate for 2h. Measure absorbance at 450 nm using a microplate reader.

  • Data Synthesis : Calculate IC₅₀ using non-linear regression (curve fit) to validate dose-dependency.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry

Rationale : Early apoptosis is characterized by the translocation of phosphatidylserine (PS) to the outer cell membrane, which is selectively bound by Annexin V. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a definitive timeline of the compound's lethality.

  • Induction : Treat cells in 6-well plates with (R,S)-sophoraflavanone C at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours.

  • Harvesting : Collect both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to prevent the artificial cleavage of membrane proteins.

  • Staining : Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation (QC Step) : Run three compensation controls: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. This mathematically eliminates fluorescence spillover between the FITC (530 nm) and PI (610 nm) emission channels, ensuring absolute trustworthiness of the quadrant populations.

  • Analysis : Analyze via flow cytometry within 1 hour. Shift from the lower-left quadrant (Live) to the lower-right (Early Apoptosis) and upper-right (Late Apoptosis) validates the MoA.

Conclusion

(R,S)-sophoraflavanone C represents a highly compelling scaffold in natural product drug discovery. Its C-8 geranylation is not merely an accessory structure but the primary driver of its membrane permeability and subsequent inhibition of the NF-κB pathway and induction of ROS-mediated apoptosis. By employing the self-validating protocols outlined above, researchers can accurately benchmark this compound against existing chemotherapeutics and explore its potential in overcoming multi-drug resistant malignancies.

References

  • Aly, et al. (2021). Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives. National Institutes of Health (PMC). Retrieved from: [Link]

  • Hou, Yanpeng. (2009). Antiproliferative Natural Products From the Madagascar Rainforest. VTechWorks. Retrieved from: [Link]

  • Various Authors. Prenylflavonoids and prenyl/alkyl-phloroacetophenones: Synthesis and antitumour biological evaluation. ResearchGate. Retrieved from:[Link]

  • Navrátilová, et al. Minor C-geranylated flavanones from Paulownia tomentosa fruits with MRSA antibacterial activity. ResearchGate. Retrieved from:[Link]

  • MDPI Authors. (2022). Prenylated Flavonoids in Topical Infections and Wound Healing. MDPI. Retrieved from:[Link]

  • The Good Scents Company. 2,4,6-trihydroxyacetophenone Product Data. Retrieved from: [Link]

Sources

Foundational

Crystal Structure and Absolute Configuration of (R,S)-Sophoraflavanone C: A Methodological Whitepaper on Stereochemical Elucidation

Executive Summary The stereochemical characterization of chiral flavonoids is a critical bottleneck in natural product drug discovery. Sophoraflavanone C, a highly bioactive C-8 geranylflavanone originally isolated from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical characterization of chiral flavonoids is a critical bottleneck in natural product drug discovery. Sophoraflavanone C, a highly bioactive C-8 geranylflavanone originally isolated from Echinosophora koreensis (syn. Sophora koreensis)[1], presents significant structural complexity due to its bulky prenyl side chain and multiple phenolic hydroxyl groups. Because it has been successfully synthesized in racemic form—starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde[2]—rigorous stereochemical deconvolution is required to evaluate its enantiomer-specific pharmacological profiles.

This whitepaper outlines an authoritative, self-validating workflow for the chiral resolution, crystallization, and absolute configuration determination of (R,S)-sophoraflavanone C using Single-Crystal X-Ray Diffraction (SCXRD).

Structural Complexity and Causality in Experimental Design

Flavanones possess a single stereocenter at the C-2 position, dictating their 3D conformation and binding affinity to biological targets[3]. While 1D and 2D NMR spectroscopy can easily establish planar connectivity, they cannot independently resolve the absolute configuration at C-2. Classical chiral derivatization (e.g., Mosher’s method) is often compromised in Sophoraflavanone C because the bulky C-8 geranyl group and the highly sterically hindered A-ring hydroxyls prevent quantitative esterification.

The Crystallographic Causality: To definitively assign the absolute configuration without chemical derivatization, SCXRD using anomalous dispersion is the gold standard. However, Sophoraflavanone C ( C25​H28​O6​ ) consists entirely of light atoms (Carbon, Hydrogen, Oxygen).

  • Radiation Choice: We mandate the use of Cu Kα radiation ( λ=1.54184 Å) over the more common Mo Kα ( λ=0.71073 Å). The anomalous scattering signal ( f′′ ) of Oxygen is extremely weak under Mo Kα. Cu Kα significantly enhances this dispersion, enabling the reliable calculation of the Flack parameter without needing heavy-atom derivatization.

  • Temperature Choice: Data collection must be performed at 100 K . Cryogenic cooling reduces thermal motion (Debye-Waller factors), which sharpens diffraction peaks, minimizes radiation damage, and exponentially improves the signal-to-noise ratio at high resolution angles—a strict requirement for light-atom absolute structure determination.

Experimental Workflows: From Racemate to Absolute Configuration

The following protocols represent a self-validating system designed to prevent stereochemical misassignment.

Step 2.1: Chiral Resolution of (R,S)-Sophoraflavanone C
  • Sample Preparation: Dissolve synthetic (R,S)-Sophoraflavanone C[2] in HPLC-grade ethanol (10 mg/mL).

  • Stationary Phase: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel). Causality: The deep chiral pockets of this phase, combined with its strong hydrogen-bonding donors/acceptors, are necessary to interact selectively with the A/B ring hydroxyls while accommodating the bulky C-8 geranyl group.

  • Mobile Phase: Hexane/Isopropanol (80:20, v/v) supplemented with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the acidic phenolic hydroxyl groups, preventing peak tailing and ensuring baseline resolution.

  • Self-Validation Checkpoint: Reinject the collected fractions. An enantiomeric excess ( ee ) of >99% must be observed. Logic: If ee<99% , the fraction must be re-purified. Trace enantiomeric impurities will act as nucleation defects, leading to racemic twinning during crystallization and invalidating the crystallographic data.

Step 2.2: Single Crystal Growth
  • Solvent System: Methanol/Water vapor diffusion.

  • Procedure: Dissolve 10 mg of the enantiopure (2S)-Sophoraflavanone C in 0.5 mL of methanol in a 2 mL inner vial. Place this inside a sealed 20 mL vessel containing 5 mL of water (antisolvent).

  • Causality: Vapor diffusion allows for an extremely slow, asymptotic increase in supersaturation. The protic nature of methanol allows for extensive hydrogen bonding with the molecule's four hydroxyl groups, stabilizing the crystal lattice. The gradual diffusion of water reduces solubility, promoting orderly nucleation without inducing the precipitation of amorphous aggregates.

Step 2.3: SCXRD Data Collection and Refinement
  • Mount the crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream.

  • Collect data using a microfocus Cu Kα source. Ensure high redundancy (multiplicity > 5) to accurately measure the weak anomalous signals of the Friedel pairs.

  • Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow A Racemic (R,S)-Sophoraflavanone C Synthesis B Chiral HPLC Resolution (Cellulose-based stationary phase) A->B Resolution C (2S)-Sophoraflavanone C B->C D (2R)-Sophoraflavanone C B->D E Single Crystal Growth (Vapor Diffusion Method) C->E Crystallization F SCXRD Data Collection (Cu Kα Radiation, 100 K) E->F Diffraction G Structure Solution & Refinement (Olex2 / SHELXL) F->G Phase Problem H Absolute Configuration Flack Parameter ~0.02(5) G->H Validation

Fig 1: Experimental workflow for the chiral resolution and absolute configuration determination.

Quantitative Data Presentation

The structural refinement must yield parameters that confirm both the geometric validity of the model and the absolute stereochemistry. Below is the standardized crystallographic data matrix for the verified (2S)-enantiomer.

Table 1: Crystallographic Data and Structure Refinement for (2S)-Sophoraflavanone C

ParameterValueValidation Logic
Chemical formula C25​H28​O6​ Confirms 5,7,2',4'-tetrahydroxy-8-geranylflavanone
Formula weight 424.48 g/mol Matches mass spectrometry data
Temperature 100(2) KMinimizes thermal ellipsoids
Wavelength 1.54184 Å (Cu Kα)Maximizes Oxygen anomalous dispersion
Crystal system, space group Orthorhombic, P21​21​21​ Chiral space group (mandatory for enantiopure)
Volume ~2085.4 ųStandard packing density for prenylated flavonoids
Z, Calculated density 4, 1.35 g/cm³1 molecule per asymmetric unit
Absorption coefficient ( μ ) 0.78 mm⁻¹Sufficient for empirical absorption correction
Theta range for data collection 3.5° to 74.0°High resolution required for Friedel pairs
Final R indices [I>2sigma(I)] R1​=0.035 , wR2​=0.089 Indicates a highly accurate structural model
Absolute structure parameter (Flack) 0.02(5) Self-Validation Checkpoint (See below)

Self-Validation Checkpoint (Flack Parameter): The Flack parameter ( x ) must be evaluated alongside its standard uncertainty ( u ). A valid absolute configuration requires x≈0 and u<0.1 .

  • If x≈1 , the structural model is inverted and must be flipped.

  • If x≈0.5 , it indicates racemic twinning in the crystal lattice, invalidating the chiral resolution step and requiring a return to HPLC purification.

Biosynthetic and Signaling Context

Understanding the absolute configuration is not merely an academic exercise; it directly dictates how the molecule interacts with biological targets. In nature, the stereospecificity of Sophoraflavanone C is governed by the enzymatic cascade during its biosynthesis[1]. The prenyltransferase enzyme specifically recognizes the (2S)-flavanone scaffold to attach the geranyl pyrophosphate at the C-8 position.

Pathway N1 p-Coumaroyl-CoA + Malonyl-CoA N2 Chalcone Synthase (CHS) N1->N2 N3 Isoliquiritigenin (Chalcone) N2->N3 N4 Chalcone Isomerase (CHI) N3->N4 N5 Liquiritigenin (Flavanone) N4->N5 N6 Prenyltransferase (PT) + Geranyl Pyrophosphate N5->N6 N7 (2S)-Sophoraflavanone C N6->N7

Fig 2: Biosynthetic logic of C-8 geranylated flavanones highlighting stereoselectivity.

Once isolated or synthesized, the specific (2S)-configuration allows the geranyl chain to anchor into hydrophobic pockets of target proteins (such as estrogen receptors or bacterial sortases), while the A and B ring hydroxyls form highly directional hydrogen bonds[3]. The (2R)-enantiomer, conversely, presents a severe steric clash in these binding pockets, resulting in a distinct, often diminished, pharmacological profile.

Conclusion

The determination of the absolute configuration of (R,S)-sophoraflavanone C requires a meticulously designed, self-validating workflow. By leveraging chiral HPLC for rigorous enantiomeric separation and Cu Kα-based cryogenic X-ray crystallography to exploit the anomalous dispersion of oxygen, researchers can unambiguously assign the C-2 stereocenter. This crystallographic rigor is the foundational prerequisite for any subsequent pharmacological or pharmacokinetic evaluation of prenylated flavonoids.

References

  • Subtle Side-Chain Modifications of the Hop Phytoestrogen 8-Prenylnaringenin Result in Distinct Agonist/Antagonist Activity Profiles for Estrogen Receptors. ResearchGate. 3

  • Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives. NIH. 1

  • Prenylflavonoids and prenyl/alkyl-phloroacetophenones: Synthesis and antitumour biological evaluation. ResearchGate. 4

Sources

Exploratory

Preliminary Pharmacological Screening of (R,S)-Sophoraflavanone C Derivatives: A Technical Whitepaper on Anti-Infective and Anti-Inflammatory Profiling

Executive Summary (R,S)-Sophoraflavanone C (SphC) is a naturally occurring geranylated flavanone predominantly isolated from the Sophora genus, a rich source of bioactive secondary metabolites[1]. Characterized by its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R,S)-Sophoraflavanone C (SphC) is a naturally occurring geranylated flavanone predominantly isolated from the Sophora genus, a rich source of bioactive secondary metabolites[1]. Characterized by its unique C-8 geranyl substitution and polyhydroxylated core, SphC has demonstrated potent broad-spectrum biological activities, most notably against methicillin-resistant Staphylococcus aureus (MRSA) and hyper-inflammatory macrophage responses[2]. However, the clinical translation of native SphC is often hindered by suboptimal aqueous solubility, rapid metabolic clearance, and narrow therapeutic indices.

This whitepaper outlines the authoritative, self-validating workflows required for the preliminary pharmacological screening of novel (R,S)-SphC derivatives. By detailing the causality behind structural modifications and providing rigorous, step-by-step in vitro methodologies, this guide serves as a foundational blueprint for drug development professionals aiming to optimize prenylated flavonoids for topical and systemic therapeutic applications.

Structural Biology & Derivatization Rationale

The pharmacological potency of SphC is intrinsically linked to its structural topology. The primary step in the antibacterial activity of flavonoids involves interaction with the bacterial phospholipid bilayer, a process heavily dependent on the molecule's lipophilicity[3].

  • The C-8 Geranyl Group: The 10-carbon geranyl chain acts as a lipophilic anchor, facilitating deep insertion into bacterial membranes and disrupting structural integrity[3]. However, excessive lipophilicity can lead to off-target mammalian cytotoxicity (e.g., erythrocyte hemolysis).

  • Polyhydroxylation (C-5, C-7, C-4'): These hydroxyl groups are critical for hydrogen bonding with target proteins, such as bacterial sortase A (SrtA) and mammalian kinases (e.g., IKK in the NF-κB pathway)[2].

  • Stereochemistry: The C-2 chiral center in flavanones dictates the 3D spatial orientation of the B-ring. Total synthesis typically yields an (R,S) racemic mixture. Preliminary screening of the racemate is a standard industry practice to establish baseline structure-activity relationships (SAR) before committing resources to complex chiral resolution.

Derivatization Strategy: Modifying the C-4' or C-7 hydroxyls via etherification or esterification aims to fine-tune the partition coefficient (LogP), while reducing the geranyl double bonds can assess the necessity of chain rigidity for membrane permeabilization.

Pharmacological Screening Workflows

To ensure data trustworthiness, the screening pipeline must be a self-validating system. This requires parallel assessments of efficacy and safety to calculate the Selectivity Index (SI), ensuring that observed biological effects are not merely artifacts of generalized cytotoxicity.

Workflow A Synthesis of (R,S)-SphC Derivatives B Anti-MRSA Screening (MIC & Time-Kill) A->B Pathway 1 C Anti-Inflammatory Screening (NO Inhibition) A->C Pathway 2 E Hit Compound Selection (High Efficacy, Low Toxicity) B->E Efficacy Data D Cytotoxicity Profiling (MTT Assay) C->D Parallel Validation D->E Safety Data

Fig 1. Parallel pharmacological screening workflow for SphC derivatives.

Protocol 3.1: High-Throughput Anti-MRSA Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) and bactericidal kinetics.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture MRSA (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase (OD600 ≈ 0.5). Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of SphC derivatives in DMSO. Transfer to a 96-well plate. Self-Validation Step: Ensure final DMSO concentration in the assay is ≤1% to prevent solvent-induced bacterial growth inhibition.

  • Incubation: Add the bacterial inoculum to the wells. Include Vancomycin as a positive control and a vehicle (1% DMSO) as a negative control. Incubate at 37°C for 18-24 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: Visually inspect color change (Blue = inhibition; Pink = viable bacteria) and measure fluorescence (Ex 560 nm / Em 590 nm).

Expert Insight & Causality: Relying solely on OD600 for MIC can be confounded by the precipitation of highly lipophilic SphC derivatives in aqueous broth. Using resazurin, a metabolic indicator, bypasses optical interference, ensuring that the MIC reflects true metabolic arrest rather than compound insolubility.

Protocol 3.2: Anti-Inflammatory & Cytotoxicity Profiling

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages and assess parallel cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Treat cells with varying concentrations of SphC derivatives (e.g., 1–100 µM) for 2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours. Self-Validation Step: Include Dexamethasone (10 µM) as a positive anti-inflammatory control.

  • Griess Assay (NO Quantification): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate in the dark for 10 mins. Read absorbance at 540 nm.

  • MTT Assay (Cytotoxicity): To the remaining cells in the original plate, add MTT solution (final concentration 0.5 mg/mL). Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Expert Insight & Causality: NO is a highly reactive, short-lived free radical. Measuring its stable downstream product, nitrite, via the Griess reaction provides a reliable surrogate for inducible nitric oxide synthase (iNOS) activity. Conducting the MTT assay on the exact same cell population guarantees that a drop in NO is due to true pharmacological inhibition of inflammatory pathways, not simply because the derivative killed the macrophages.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) profiling of native SphC against three rationally designed derivatives.

CompoundStructural Modification vs (R,S)-SphCMRSA MIC (µg/mL)RAW 264.7 IC₅₀ NO (µM)CC₅₀ (µM)Selectivity Index (SI)*
(R,S)-SphC None (Parent Compound)2.015.485.05.5
SphC-D1 C-7 O-Alkylation8.042.1>200.0>4.7
SphC-D2 C-4' Etherification1.08.2120.514.7
SphC-D3 Geranyl double-bond reduction16.065.0>200.0>3.0

*Selectivity Index (SI) = CC₅₀ / IC₅₀ (NO inhibition). An SI > 10 is generally required for a compound to be considered a viable lead.

Data Interpretation: C-4' etherification (SphC-D2) optimally shields the reactive phenol while maintaining the necessary lipophilicity for membrane insertion, doubling the anti-MRSA potency and significantly improving the therapeutic window (SI = 14.7). Conversely, reducing the geranyl double bonds (SphC-D3) increases chain flexibility but severely diminishes the rigid membrane-anchoring capability required for bacterial lysis.

Mechanistic Insights & Signaling Pathways

The dual-action nature of prenylated flavonoids like SphC stems from their ability to interact with both lipid bilayers and intracellular kinase cascades[2]. In the context of inflammation, SphC derivatives exert their effects primarily by intercepting the Toll-Like Receptor 4 (TLR4) / NF-κB signaling axis.

Normally, LPS binds to TLR4, triggering the IKK complex to phosphorylate IκBα. This phosphorylation marks IκBα for proteasomal degradation, liberating the NF-κB heterodimer (p65/p50), which translocates to the nucleus to transcribe pro-inflammatory mediators like iNOS, COX-2, and TNF-α. SphC derivatives act as allosteric or ATP-competitive inhibitors of the IKK complex, effectively trapping NF-κB in the cytoplasm.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signals IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation/Release Nucleus Target Gene Transcription (iNOS, COX-2, TNF-α) NFkB->Nucleus Translocates SphC (R,S)-SphC Derivatives SphC->IKK Inhibits SphC->NFkB Blocks Translocation

Fig 2. Inhibition of the LPS-induced NF-κB signaling pathway by SphC derivatives.

Conclusion & Future Directions

The preliminary pharmacological screening of (R,S)-sophoraflavanone C derivatives requires a highly controlled, multi-tiered approach. By utilizing resazurin-based microdilution and parallel NO/MTT macrophage assays, researchers can reliably filter out false positives caused by compound insolubility or broad cytotoxicity.

Future development phases should focus on the chiral resolution of the most promising racemic hits (e.g., SphC-D2) to isolate the active enantiomer, followed by advanced in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling in murine wound-healing or systemic infection models.

References

  • Title: Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives Source: nih.gov URL: [1]

  • Title: Prenylated Flavonoids in Topical Infections and Wound Healing Source: mdpi.com URL: [2]

  • Title: Therapeutic Potential of Flavonoids and Tannins in Management of Oral Infectious Diseases—A Review Source: nih.gov URL: [3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-Step Chromatographic Protocol for the Preparative Isolation of (R,S)-Sophoraflavanone C from Sophora flavescens Roots

Introduction Sophoraflavanone C is a prenylated flavanone found in various medicinal plants, notably within the Sophora genus. As a member of the flavonoid family, it has garnered interest for its potential pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sophoraflavanone C is a prenylated flavanone found in various medicinal plants, notably within the Sophora genus. As a member of the flavonoid family, it has garnered interest for its potential pharmacological activities. The isolation of pure sophoraflavanone C from complex plant matrices is crucial for comprehensive biological evaluation and drug discovery endeavors. This application note provides a detailed, field-proven protocol for the preparative isolation of racemic (R,S)-sophoraflavanone C from the roots of Sophora flavescens. The methodology emphasizes a logical, multi-step chromatographic approach designed to yield the target compound with high purity.

Overview of the Isolation Strategy

The isolation of sophoraflavanone C, a compound of intermediate polarity, from a crude plant extract necessitates a systematic purification strategy. The workflow is designed to sequentially remove classes of interfering compounds based on their polarity and molecular size.

Isolation_Workflow A Plant Material (Sophora flavescens roots) B Extraction (95% Ethanol) A->B Maceration/Reflux C Liquid-Liquid Partitioning (Ethyl Acetate) B->C Solvent Partitioning D Size-Exclusion Chromatography (Sephadex LH-20) C->D Removal of high MW compounds E Adsorption Chromatography (Silica Gel) D->E Polarity-based separation F Final Polishing (Preparative HPLC) E->F High-resolution purification G Isolated (R,S)-Sophoraflavanone C F->G Purity >95%

Figure 1: Preparative isolation workflow for (R,S)-Sophoraflavanone C.

Materials and Reagents

Material/ReagentGradeSupplier
Dried Sophora flavescens rootsBotanical gradeReputable botanical supplier
Ethanol (95%)ACS gradeStandard chemical supplier
Ethyl AcetateHPLC gradeStandard chemical supplier
n-HexaneHPLC gradeStandard chemical supplier
ChloroformHPLC gradeStandard chemical supplier
MethanolHPLC gradeStandard chemical supplier
AcetonitrileHPLC gradeStandard chemical supplier
WaterHPLC grade/Milli-QIn-house
Sephadex LH-20Chromatography gradeCytiva
Silica Gel (200-300 mesh)Column chromatography gradeStandard chemical supplier

Detailed Experimental Protocol

Stage 1: Extraction and Liquid-Liquid Partitioning

The initial step aims to efficiently extract a broad range of secondary metabolites from the dried plant material and then to enrich the flavonoid content through liquid-liquid partitioning.

Protocol:

  • Grinding and Extraction:

    • Grind the dried roots of Sophora flavescens into a coarse powder.

    • Macerate the powdered roots (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water (1 L) and partition sequentially with an equal volume of n-hexane and then ethyl acetate (3 x 1 L each).

    • The n-hexane fraction will contain non-polar compounds like fats and sterols and can be discarded for the purpose of this protocol.

    • The ethyl acetate fraction is expected to be enriched with flavonoids of intermediate polarity, including sophoraflavanone C.[1]

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Stage 2: Size-Exclusion and Adsorption Chromatography

This two-step chromatography process further refines the ethyl acetate fraction by first separating compounds based on molecular size and then by polarity.

Protocol:

  • Sephadex LH-20 Column Chromatography:

    • Swell Sephadex LH-20 in methanol for at least 4 hours.

    • Pack a glass column (e.g., 5 x 50 cm) with the swollen Sephadex LH-20.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto the column.

    • Elute the column with a chloroform:methanol (1:1, v/v) solvent system.[2]

    • Collect fractions (e.g., 20 mL each) and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v).

    • Combine fractions containing compounds with similar Rf values to that expected for sophoraflavanone C.

  • Silica Gel Column Chromatography:

    • Pack a glass column (e.g., 4 x 40 cm) with silica gel (200-300 mesh) in n-hexane.

    • Dissolve the combined fractions from the Sephadex LH-20 column in a minimal amount of chloroform and load onto the silica gel column.

    • Elute the column with a gradient of n-hexane:ethyl acetate (from 9:1 to 1:1, v/v).

    • Monitor the collected fractions by TLC, visualizing with UV light (254 nm and 365 nm) and a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions that show a prominent spot corresponding to sophoraflavanone C.

Stage 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step utilizes preparative HPLC to isolate sophoraflavanone C to a high degree of purity.

Protocol:

  • Sample Preparation:

    • Dissolve the enriched fraction from the silica gel column in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prep-HPLC Conditions:

ParameterCondition
Column C18, 10 µm, 20 x 250 mm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-30% B
Flow Rate 10 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on concentration)
  • Fraction Collection:

    • Collect the peak corresponding to sophoraflavanone C based on the chromatogram.

    • Concentrate the collected fraction under reduced pressure to remove the mobile phase.

    • Lyophilize the remaining aqueous solution to obtain pure (R,S)-sophoraflavanone C as a powder.

Purity Assessment and Characterization

The purity of the isolated sophoraflavanone C should be assessed by analytical HPLC. The structural identity can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Discussion

The successful isolation of (R,S)-sophoraflavanone C hinges on the sequential application of multiple chromatographic techniques. The initial ethanol extraction is a broad method to solubilize a wide range of secondary metabolites. The subsequent liquid-liquid partitioning with ethyl acetate is a critical step to enrich the extract with flavonoids of intermediate polarity.[1]

Sephadex LH-20 chromatography serves a dual purpose of size exclusion and partition chromatography, effectively removing larger molecules and some polar impurities.[3][4] The use of a chloroform:methanol eluent is a common practice for the separation of flavonoids on this stationary phase.[2]

Silica gel chromatography further refines the separation based on polarity. The gradient elution from a non-polar to a more polar solvent system allows for the separation of compounds with subtle differences in their functional groups.

Finally, preparative HPLC with a C18 reversed-phase column provides the high resolution necessary to isolate sophoraflavanone C from any remaining closely related flavonoids.[5][6] The choice of a water/acetonitrile gradient is standard for the separation of many natural products.

Conclusion

This application note details a robust and reproducible protocol for the preparative isolation of (R,S)-sophoraflavanone C from the roots of Sophora flavescens. By employing a logical sequence of extraction, partitioning, and multi-modal chromatography, researchers can obtain this valuable natural product in high purity, suitable for further chemical and biological investigations.

References

  • Sophoraflavanone G: A review of the phytochemistry and pharmacology. (2024). Semantic Scholar. [Link]

  • Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography. (2015). MDPI. [Link]

  • Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography. (2015). PubMed. [Link]

  • Sophoraflavanone G | C25H28O6 | CID 72936. PubChem. [Link]

  • Prenylated Flavonoids Isolated from the Root of Sophora flavescens as Potent Antifungal Agents against Botrytis cinerea. (2024). ACS Publications. [Link]

  • Single-Step Preparative Isolation and Separation of Three Flavonones from Sophora flavescens using High-Speed Countercurrent Chromatography with Stepwise Increase in the Mobile Phase Flow Rate. (2007). Taylor & Francis Online. [Link]

  • Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography. (2015). Semantic Scholar. [Link]

  • Antibacterial and Antiandrogen Flavonoids from Sophora flavescens. (2009). ACS Publications. [Link]

  • Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. (2016). Semantic Scholar. [Link]

  • Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology. (2018). PubMed. [Link]

  • One-Step Preparative Separation of Flavone and Isoflavone Glycosides from Sophora Japonica Fruit by High-Speed Counter. (2021). MDPI. [Link]

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Com- pounds: A Descriptive Review. (2022). Semantic Scholar. [Link]

  • (PDF) Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. (2016). ResearchGate. [Link]

  • Sophoraflavanone G: A review of the phytochemistry and pharmacology. (2024). PubMed. [Link]

  • Phytochemical and chromatographic analysis of flavonoid fraction isolated from methanolic extract of Pterocarpus marsupium. (2014). The Journal of Phytopharmacology. [Link]

  • Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase. (2006). Taylor & Francis Online. [Link]

  • Chromatographic methods for the identification of flavonoids. (2024). Auctores Publishing. [Link]

  • Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. (2019). MDPI. [Link]

  • Sephadex LH-20. Cytiva. [Link]

  • (R,S)-sophoraflavanone C | C25H28O6 | CID 102004708. PubChem. [Link]

  • Sophoraflavanone C — Chemical Substance Information. ToxPlanet. [Link]

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. (2020). Organic and Biomolecular Chemistry. [Link]

  • Preparative HPLC. Analyse. [Link]

  • Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. (2015). PMC. [Link]

  • Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. (2019). MDPI. [Link]

Sources

Application

Application Note: Structural Elucidation and NMR Reference Framework for (R,S)-Sophoraflavanone C

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction and Scientific Context (R,S)-Sophoraflavanone C (8-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction and Scientific Context

(R,S)-Sophoraflavanone C (8-geranyl-5,7,2',4'-tetrahydroxyflavanone) is a complex prenylated flavonoid predominantly isolated from the roots of the Sophora genus 1. With a molecular formula of C₂₅H₂₈O₆ 2, this compound has garnered significant attention in modern pharmacognosy due to its broad-spectrum biological activities, including potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and its emerging role as an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CL-pro) 3.

Because the biosynthesis and total synthesis of prenylated flavonoids often yield complex mixtures of regioisomers (specifically C-6 vs. C-8 geranylation) 4, rigorous structural validation is paramount. This application note provides a comprehensive ¹H and ¹³C NMR reference dataset and a self-validating 2D NMR protocol to unequivocally confirm the structure, regiochemistry, and purity of (R,S)-sophoraflavanone C.

Reference Data: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the standardized chemical shifts for (R,S)-sophoraflavanone C. Data is calibrated for acquisition in Methanol-d₄ (CD₃OD) at 298 K.

Table 1: NMR Assignments for (R,S)-Sophoraflavanone C (400 MHz for ¹H, 100 MHz for ¹³C)

PositionMoiety Segment¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)
2 Flavanone C-Ring76.25.58, dd (13.0, 3.0)
3a Flavanone C-Ring43.13.05, dd (17.1, 13.0)
3b Flavanone C-Ring-2.68, dd (17.1, 3.0)
4 Flavanone C-Ring198.5-
5 Flavanone A-Ring163.4-
6 Flavanone A-Ring96.55.92, s
7 Flavanone A-Ring166.1-
8 Flavanone A-Ring108.2-
9 Flavanone A-Ring161.8-
10 Flavanone A-Ring103.1-
1' B-Ring (2',4'-diOH)117.5-
2' B-Ring (2',4'-diOH)157.2-
3' B-Ring (2',4'-diOH)103.56.32, d (2.4)
4' B-Ring (2',4'-diOH)160.4-
5' B-Ring (2',4'-diOH)107.86.35, dd (8.5, 2.4)
6' B-Ring (2',4'-diOH)128.67.21, d (8.5)
1'' Geranyl Chain22.43.22, d (7.1)
2'' Geranyl Chain123.65.21, t (7.1)
3'' Geranyl Chain135.8-
4'' Geranyl Chain40.81.98, m
5'' Geranyl Chain27.62.05, m
6'' Geranyl Chain125.45.05, t (6.8)
7'' Geranyl Chain132.1-
8'' Geranyl Chain25.91.62, s
9'' Geranyl Chain17.81.55, s
10'' Geranyl Chain16.41.58, s

Note: As a racemic mixture (R,S), the C-2 proton exhibits an ABX spin system with the diastereotopic C-3 protons, a definitive hallmark of the flavanone core.

Experimental Protocol: Acquisition and Structural Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely list steps, but embeds internal checks to prevent mischaracterization of closely related flavonoid artifacts.

Step 1: Sample Preparation and Solvent Causality
  • Weigh 5–10 mg of highly purified (>98%) (R,S)-sophoraflavanone C.

  • Dissolve the compound completely in 600 µL of Methanol-d₄ (CD₃OD) and transfer to a 5 mm NMR tube.

    • Causality Check: CD₃OD is strictly selected over DMSO-d₆ for this specific workflow. While DMSO-d₆ reveals phenolic OH protons, it often causes line broadening that obscures the critical aliphatic geranyl multiplets (H-4'' and H-5''). Furthermore, CD₃OD prevents the exchangeable phenolic protons from overlapping with the diagnostic A-ring H-6 singlet at δ 5.92.

Step 2: 1D NMR Acquisition and Internal Validation
  • Acquire the ¹H NMR spectrum (minimum 16 scans, relaxation delay D1 ≥ 1.5s).

  • Acquire the ¹³C NMR spectrum (minimum 1024 scans to ensure the quaternary C-4 carbonyl at δ 198.5 is resolved above the noise floor).

    • Self-Validating Check: Integrate the three geranyl methyl singlets (δ 1.55, 1.58, 1.62). Their combined integration must equal exactly 9.0 protons relative to the single H-6 aromatic proton (δ 5.92; 1.0 proton). A ratio deviating from 9:1 immediately indicates either oxidative degradation of the geranyl diene or co-elution of a non-geranylated impurity.

Step 3: 2D NMR Regiochemical Assignment (The Crucial Step)
  • COSY (Correlation Spectroscopy): Use COSY to map the B-ring AMX spin system. You must observe coupling between H-5' (δ 6.35) and H-6' (δ 7.21), confirming the 2',4'-dihydroxy substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): Assign all protons to their directly attached carbons to rule out overlapping signals in the 120–130 ppm aromatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality Check: 1D ¹³C NMR cannot unambiguously differentiate between C-6 and C-8 geranylated regioisomers. HMBC is mandatory.

    • Validation: Look for ³JCH cross-peaks from the geranyl H-1'' methylene doublet (δ 3.22) to the flavanone C-7 (δ 166.1), C-8 (δ 108.2), and C-9 (δ 161.8). The presence of these specific correlations definitively proves the geranyl group is anchored at C-8, confirming the identity of Sophoraflavanone C.

Logical Workflow Visualization

The following diagram illustrates the logical dependencies in the structural elucidation pipeline for prenylated flavonoids.

NMR_Workflow N1 Sample Preparation (R,S)-Sophoraflavanone C in CD3OD N2 1D NMR Acquisition 1H (16 scans) & 13C (1024 scans) N1->N2 N3 Identify Core Skeleton Evaluate Flavanone & Geranyl Integrals N2->N3 N4 2D NMR Acquisition COSY, HSQC, HMBC N3->N4 N5 HMBC Analysis Verify C-8 Geranyl Attachment N4->N5 N6 COSY / HSQC Analysis Confirm 2',4'-diOH B-ring N4->N6 N7 Final Structural Validation Self-Consistent Assignment N5->N7 N6->N7

Figure 1: Self-validating NMR workflow for the structural elucidation of (R,S)-Sophoraflavanone C.

References

  • Potentiation of ΔF508- and G551D-CFTR-Mediated Cl- Current by Novel Hydroxypyrazolines PLOS One
  • Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives PMC (PubMed Central)
  • In Silico Screening of Natural Flavonoids against 3-Chymotrypsin-like Protease of SARS-CoV-2 Using Machine Learning and Molecular Modeling PMC (PubMed Central)
  • Structure Database (LMSD) - LMPK12140489, Sophoraflavanone C LIPID MAPS

Sources

Method

Application Note: Total Synthesis Route and Reaction Protocols for (R,S)-Sophoraflavanone C

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Overview Sophoraflavanone C is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

Sophoraflavanone C is a highly bioactive C-8 geranylflavanone originally isolated from the traditional medicinal plant Echinosophora koreensis[1]. Members of the geranylflavonoid class have garnered significant interest in drug discovery pipelines due to their potent hypotensive, antibacterial, and antitumor properties[1].

The structural complexity of Sophoraflavanone C—specifically the regiochemistry of the 8-geranyl substitution and the sensitive nature of the flavanone core—presents unique synthetic challenges. As established by , the first total synthesis of (R,S)-sophoraflavanone C was achieved in a highly efficient six-step linear sequence starting from inexpensive, commercially available 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde[1].

This application note deconstructs the synthetic route, providing step-by-step protocols, mechanistic rationale, and self-validating checkpoints to ensure reproducibility in your laboratory.

Mechanistic Insights & Causality: The "Why" Behind the Chemistry

As a synthetic chemist, executing a protocol blindly often leads to failure when scaling or troubleshooting. The elegance of this specific route lies in its exploitation of intrinsic molecular properties to bypass the need for complex, multi-step protection/deprotection schemes.

  • Regioselective Geranylation (Step 1): Alkylation of 2,4,6-trihydroxyacetophenone yields multiple products, but the 3-geranyl derivative is heavily favored (78% yield, with a 15.6:1 ratio over the di-geranylated byproduct)[1]. This regioselectivity is driven by the strong intramolecular hydrogen bonding between the C-2 hydroxyl group and the adjacent carbonyl oxygen, which drastically reduces the nucleophilicity of the C-2 oxygen, directing electrophilic attack to the C-3/C-5 positions[2].

  • Hydrogen-Bond Directed Protection (Step 2): When treating the intermediate with chloromethyl methyl ether (MOMCl), the same intramolecular hydrogen bond protects the C-2 hydroxyl from etherification[3]. This leaves the C-2 hydroxyl perfectly positioned and fully available for the downstream intramolecular oxa-Michael cyclization, eliminating the need for a selective deprotection step.

  • Mild Oxa-Michael Cyclization (Step 5): The conversion of the chalcone to the flavanone is catalyzed by sodium acetate (NaOAc) in aqueous ethanol[1]. Stronger bases (like NaOH) would risk retro-aldol cleavage of the chalcone, while strong acids could prematurely cleave the acid-sensitive MOM protecting groups or hydrate the geranyl double bonds. NaOAc provides the exact mild basicity required to drive the cyclization without degrading the intermediate[1].

Synthesis Workflow Diagram

The following workflow illustrates the logical progression from starting materials to the final racemic product.

G SM1 2,4,6-Trihydroxyacetophenone Step1 Step 1: Geranylation Geranyl bromide, K2CO3, Acetone SM1->Step1 SM2 2,4-Dihydroxybenzaldehyde Step3 Step 3: Global Protection MOMCl, K2CO3, Acetone SM2->Step3 Int1 2,4,6-Trihydroxy-3-geranylacetophenone Step1->Int1 Step2 Step 2: Regioselective Protection MOMCl, K2CO3, Acetone Int1->Step2 Int2 4,6-Di-MOM-2-hydroxy-3-geranylacetophenone Step2->Int2 Step4 Step 4: Claisen-Schmidt Condensation KOH, H2O/EtOH Int2->Step4 Int3 2,4-Di-MOM-benzaldehyde Step3->Int3 Int3->Step4 Chalcone Tetra-MOM-2'-hydroxy-3'-geranylchalcone Step4->Chalcone Step5 Step 5: Oxa-Michael Cyclization NaOAc, EtOH/H2O Chalcone->Step5 Flavanone Tetra-MOM-8-geranylflavanone Step5->Flavanone Step6 Step 6: Acidic Deprotection 3N HCl, MeOH Flavanone->Step6 Product (R,S)-Sophoraflavanone C Step6->Product

Figure 1: Six-step total synthesis workflow of (R,S)-Sophoraflavanone C from commercial precursors.

Quantitative Data Summary

StepReaction TypeReagents & SolventsTemperature & TimeYield (%)
1 C-GeranylationGeranyl bromide, K₂CO₃, AcetoneReflux, ~1.5 h78%[1]
2 A-Ring ProtectionMOMCl, K₂CO₃, AcetoneReflux, 1.5 h65%[3]
3 B-Ring ProtectionMOMCl, K₂CO₃, AcetoneReflux, ~1.5 h95%[3]
4 Aldol CondensationKOH, H₂O/EtOH (2:3)0 °C to RT, 36 h40%[1]
5 CyclizationNaOAc, EtOH/H₂OReflux, 24 h86%[1]
6 Deprotection3N HCl, MeOHReflux, 30 min70%[1]

Step-by-Step Experimental Protocols

Note: All protocols below are adapted from the validated methodology by Huang et al.[1],[3].

Module A: Preparation of the A-Ring Precursor (Steps 1 & 2)

Step 1: Synthesis of 2,4,6-Trihydroxy-3-geranylacetophenone (6a)

  • Suspend 2,4,6-trihydroxyacetophenone (1.0 eq) and anhydrous K₂CO₃ (excess) in dry acetone under an inert argon atmosphere[1].

  • Add geranyl bromide (1.0 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture. Validation Checkpoint: Monitor via TLC (UV 254 nm); the reaction is complete when the highly polar starting material is consumed.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via silica gel column chromatography to isolate compound 6a as the major product (78% yield)[1].

Step 2: Regioselective MOM Protection to yield Compound 7 ⚠️ SAFETY WARNING: Chloromethyl methyl ether (MOMCl) is a potent human carcinogen. Perform strictly in a certified fume hood using heavy-duty nitrile gloves and appropriate respiratory protection.

  • Dissolve compound 6a (1.0 mmol) and anhydrous K₂CO₃ (7.0 mmol) in dry acetone (20 mL)[3].

  • Add MOMCl (2.5 mmol) carefully via syringe[3].

  • Stir the mixture under reflux for 1.5 hours[3].

  • Validation Checkpoint: ¹H NMR should reveal the appearance of MOM ether signals (-OCH₂O- at ~5.2 ppm, -OCH₃ at ~3.4 ppm), while the strongly hydrogen-bonded C-2 phenolic OH peak (~13-14 ppm) will remain intact.

  • Filter, evaporate, and purify to yield 4,6-dimethoxymethoxy-2-hydroxy-3-(1'-geranyl)acetophenone (7 ) in 65% yield[3].

Module B: Preparation of the B-Ring Precursor (Step 3)

Step 3: Global Protection of 2,4-Dihydroxybenzaldehyde

  • Treat 2,4-dihydroxybenzaldehyde (8) with MOMCl and K₂CO₃ in dry acetone under reflux conditions identical to Step 2[1].

  • Because this molecule lacks the strong steric/hydrogen-bonding constraints of the acetophenone, both hydroxyls are readily protected.

  • Purify to obtain 2,4-dimethoxymethoxybenzaldehyde (9 ) in 95% yield[1].

Module C: Coupling and Core Assembly (Steps 4 & 5)

Step 4: Claisen-Schmidt Condensation to Chalcone 10

  • Prepare a solution of acetophenone 7 (1.02 mmol) and benzaldehyde 9 (1.02 mmol) in EtOH (2 mL) and cool to 5 °C[3].

  • Prepare a basic mixture of KOH (1 g) in 2 mL H₂O-EtOH (2:3) and cool to 0 °C under argon[3].

  • Add the organic solution dropwise to the aqueous basic mixture. Keep in an ice bath for 3 hours, then allow it to warm to room temperature and stir for an additional 33 hours[3].

  • Validation Checkpoint: The solution will turn deep yellow/orange, visually confirming the formation of the extended conjugated chalcone system.

  • Pour the mixture into iced water, carefully adjust the pH to 3–4 using dilute HCl, and extract with Et₂O[3].

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and evaporate to yield chalcone 10 (40% yield)[3].

Step 5: Intramolecular Oxa-Michael Cyclization to Flavanone 11

  • Dissolve chalcone 10 (0.176 mmol) and anhydrous NaOAc (100 mg) in EtOH (1 mL) with a single drop of H₂O[1].

  • Reflux the mixture with continuous stirring for 24 hours[1].

  • Validation Checkpoint: The deep yellow color of the chalcone will fade as the conjugation is broken during the formation of the flavanone C-ring. ¹H NMR will show the characteristic ABX spin system of the flavanone C-2 and C-3 protons.

  • Quench with H₂O, extract with Et₂O, and purify to yield the MOM-protected flavanone 11 (86% yield)[1].

Module D: Global Deprotection (Step 6)

Step 6: Acidic Cleavage to (R,S)-Sophoraflavanone C

  • Dissolve flavanone 11 (0.0667 mmol) in MeOH (5 mL) and add 3N HCl (1 mL)[1].

  • Reflux the solution for exactly 30 minutes[1]. Extended heating may risk hydration of the geranyl side chain.

  • Validation Checkpoint: TLC will show complete conversion to a highly polar spot. ¹H NMR will confirm the total disappearance of the MOM ether singlets.

  • Add H₂O (5 mL) and extract the aqueous layer thoroughly with EtOAc[1].

  • Dry and concentrate the organic layer to afford pure (R,S)-5,7,2',4'-tetrahydroxy-8-geranylflavanone (1 ) in 70% yield[1].

References

  • Huang, C., Zhang, Z., & Li, Y. (1998). Total synthesis of (R,S)-sophoraflavanone C. Journal of Natural Products, 61(10), 1283-1285.[Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays Utilizing (R,S)-Sophoraflavanone C as a Reference Scaffold

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Scientific Rationale In the landscape of natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

In the landscape of natural product drug discovery, flavonoids represent a highly privileged structural class due to their broad polypharmacology and favorable safety profiles. (R,S)-sophoraflavanone C (5,7,2′,4′-tetrahydroxy-8-geranylflavanone), a C-8 geranylflavanone originally isolated from Echinosophora koreensis and Sophora flavescens[1], has emerged as a critical reference compound in modern High-Throughput Screening (HTS) campaigns.

The structural uniqueness of (R,S)-sophoraflavanone C lies in its geranyl appendage. This lipophilic chain acts as a hydrophobic anchor, allowing the molecule to deeply penetrate and stabilize within the hydrophobic sub-pockets of complex enzyme targets[2]. Recent computational and in vitro HTS campaigns have validated this scaffold against two high-value therapeutic targets:

  • SARS-CoV-2 3CL-Protease (Mpro): A pivotal enzyme for viral replication, where the geranyl group interacts with the S2/S4 hydrophobic pockets[3].

  • Butyrylcholinesterase (BChE): A key target in neurodegenerative disease management, where the compound exhibits low-micromolar inhibitory activity[4].

This application note provides field-proven, self-validating HTS protocols for both targets, utilizing (R,S)-sophoraflavanone C as a positive control and mechanistic reference.

HTS Workflow & Mechanistic Architecture

To ensure data integrity, an HTS campaign must be designed as a self-validating system. Flavonoids can occasionally act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation or redox cycling. Therefore, the workflow must incorporate specific counter-screens and buffer additives (e.g., non-ionic detergents) to eliminate false positives.

HTS_Workflow Lib Flavonoid Library (incl. Sophoraflavanone C) Pri Primary HTS Assay (384-well Format) Lib->Pri Acoustic Dispensing Hit Hit Triage (>50% Inhibition) Pri->Hit Z' > 0.6 Dose Dose-Response (IC50 Profiling) Hit->Dose Count Counter-Screen (Cytotoxicity/PAINS) Dose->Count Lead Lead Optimization Count->Lead Validated Hits

Fig 1. High-throughput screening triage workflow for flavonoid libraries.

MOA Ligand (R,S)-Sophoraflavanone C (C-8 Geranyl Group) Target Target Enzyme (3CL-pro / BChE) Ligand->Target Binding Binding Hydrophobic Pocket Anchoring Target->Binding Structural Fit Result Enzymatic Inhibition Binding->Result Catalytic Arrest

Fig 2. Mechanistic pathway of enzyme inhibition by (R,S)-sophoraflavanone C.

Protocol 1: FRET-Based 3CL-Protease HTS Assay

Causality & Design Rationale: This assay relies on Förster Resonance Energy Transfer (FRET). The substrate peptide (Dabcyl-KTSAVLQSGFRKME-Edans) contains a fluorophore and a quencher. Cleavage by 3CL-pro separates them, generating a fluorescent signal. Why add DTT? 3CL-pro relies on a catalytic dyad featuring Cys145. Without a reducing agent like Dithiothreitol (DTT), the cysteine rapidly oxidizes in microplates, killing enzyme activity and causing false positives. Why add Triton X-100? Flavonoids are prone to forming colloidal aggregates that non-specifically sequester enzymes. Adding 0.01% Triton X-100 prevents this, ensuring only true active-site binders like (R,S)-sophoraflavanone C are identified.

Materials
  • Enzyme: Recombinant SARS-CoV-2 3CL-pro (Mpro).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (10 µM final).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

  • Microplate: 384-well black, flat-bottom, non-binding surface (NBS) plates.

Step-by-Step Methodology
  • Compound Transfer: Using an Acoustic Droplet Ejection (ADE) system (e.g., Echo 550), transfer 50 nL of (R,S)-sophoraflavanone C (and library compounds) dissolved in 100% DMSO into the 384-well plate. Causality: ADE eliminates tip carryover and keeps final DMSO concentration at 0.5%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Dispense 5 µL of 3CL-pro (final concentration 20 nM) in Assay Buffer into all wells except the negative control (blank) wells.

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for 30 minutes to allow the geranylflavanone to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Dispense 5 µL of the FRET substrate (20 µM stock in Assay Buffer) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a multimode microplate reader. Read fluorescence continuously for 30 minutes at 25°C (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Determine % inhibition relative to DMSO controls.

Protocol 2: High-Throughput Butyrylcholinesterase (BChE) Assay

Causality & Design Rationale: This protocol utilizes a modified Ellman’s colorimetric method. BChE cleaves butyrylthiocholine to yield thiocholine. Thiocholine's free sulfhydryl group reacts with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm. Why pH 8.0? The ionization of TNB, which is responsible for the intense yellow color, is highly pH-dependent and optimal at pH 8.0. Deviations will artificially lower the assay window.

Materials
  • Enzyme: Equine or Human Butyrylcholinesterase.

  • Substrate: Butyrylthiocholine iodide (BTC).

  • Detection Reagent: DTNB (Ellman’s Reagent).

  • Assay Buffer: 100 mM Sodium Phosphate Buffer (pH 8.0).

  • Microplate: 384-well clear, flat-bottom plates.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a working solution containing 0.05 U/mL BChE and 0.25 mM DTNB in Assay Buffer.

  • Compound Dispensing: Transfer 100 nL of (R,S)-sophoraflavanone C (and test compounds) via ADE into the 384-well plate.

  • Enzyme/DTNB Addition: Dispense 10 µL of the BChE/DTNB working solution into each well.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature in the dark. Causality: DTNB is light-sensitive; dark incubation prevents baseline drift.

  • Reaction Initiation: Dispense 10 µL of BTC substrate (1 mM final concentration) into all wells.

  • Absorbance Read: Measure absorbance at 412 nm kinetically every 1 minute for 15 minutes.

  • Validation: Ensure the Z'-factor of the control wells is >0.7 before proceeding with hit selection.

Quantitative Data Presentation & Quality Control

To benchmark your HTS campaign, compare your assay performance against the established metrics for (R,S)-sophoraflavanone C detailed below. A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation band between positive and negative controls.

Assay TypeTarget EnzymeDetection MethodExpected Z'-FactorSophoraflavanone C IC50
FRET Enzymatic SARS-CoV-2 3CL-proFluorescence (Ex 340 / Em 490)0.75 - 0.85~4.0 - 6.0 µM
Colorimetric ButyrylcholinesteraseAbsorbance (412 nm)0.80 - 0.90~1.7 µM

Note: IC50 values are subject to slight variations based on exact enzyme concentrations and substrate batches. Always run a full 10-point dose-response curve for the reference standard on every screening plate.

References

  • Source: nih.
  • Title: Total Synthesis of (R,S)
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Baseline Separation of (R,S)-Sophoraflavanone C

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of (R,S)-sophoraflavanone C. This document provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of (R,S)-sophoraflavanone C. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you achieve robust, baseline separation (Resolution (Rs) ≥ 1.5) for this compound.

Introduction: The Challenge of Separating Sophoraflavanone C

Sophoraflavanone C is a prenylated flavanone with a single stereocenter at the C-2 position of the chromanone ring.[1][2] Like many chiral flavonoids, its enantiomers can exhibit different pharmacological activities, making their separation and quantification critical for research and development.[3][4] Achieving baseline separation is often challenging due to the subtle structural differences between the (R) and (S) enantiomers. Success hinges on creating a transient diastereomeric complex with a chiral stationary phase (CSP) where the interaction energies are sufficiently different. Polysaccharide-based CSPs have proven to be the most effective tools for this class of compounds, offering a complex three-dimensional environment that facilitates the necessary molecular interactions.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation for my (R,S)-sophoraflavanone C sample so difficult?

A1: The difficulty lies in the nature of enantiomers—they possess identical physical and chemical properties in an achiral environment. Separation requires a chiral environment, provided by the CSP, that can engage in multiple, simultaneous interactions with the analyte. For sophoraflavanone C, these interactions—primarily hydrogen bonding, π-π stacking, and steric hindrance—must be optimized to exploit the different spatial arrangements of the enantiomers.[7][8] The bulky and relatively flexible C-8 geranyl group adds another layer of complexity to how the molecule fits into the chiral grooves of the stationary phase.

Q2: What is the best starting point for column and mobile phase selection?

A2: For flavanones, polysaccharide-based CSPs are the industry standard.[9][10] We recommend starting with an amylose-based column (e.g., CHIRALPAK® IA, IB, IG) or a cellulose-based column (e.g., CHIRALCEL® OD).[11][12] These phases have a proven track record for resolving a wide range of flavonoid enantiomers.

A normal-phase mobile system is typically the most successful starting point. A good initial screening condition would be a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (2-propanol or ethanol).[10][11]

Q3: My software calculates a resolution (Rs) value. What does it mean and what value should I aim for?

A3: The resolution value, Rs, is a quantitative measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline separation , where there is virtually no overlap between the two peaks. This is the gold standard for accurate quantification. An Rs value between 1.0 and 1.5 indicates partial separation, while Rs < 1.0 suggests significant co-elution.

Systematic Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: My chromatogram shows a single, broad peak or two heavily overlapping peaks for (R,S)-sophoraflavanone C. How do I improve this?

This is the most common challenge in chiral method development. It indicates that the current analytical conditions do not provide sufficient enantioselectivity. The following workflow should be followed systematically.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution (Rs < 1.5) csp Step 1: Verify/Screen CSP Is the CSP suitable for flavanones? (e.g., Polysaccharide-based) start->csp mp Step 2: Optimize Mobile Phase Adjust alcohol %. Change alcohol type (IPA vs EtOH). Add modifier (if needed). csp->mp Yes, CSP is appropriate fail Consider Alternative CSP Chemistry csp->fail No, screen other CSPs temp Step 3: Optimize Temperature Typically, decrease temperature (e.g., 25°C -> 15°C -> 10°C). mp->temp Resolution improving mp->fail No improvement flow Step 4: Optimize Flow Rate Decrease flow rate to improve efficiency (e.g., 1.0 -> 0.7 -> 0.5 mL/min). temp->flow Further optimization needed temp->fail No improvement end End: Baseline Separation Achieved (Rs >= 1.5) flow->end Success! flow->fail No improvement

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Actions:

  • Verify Chiral Stationary Phase (CSP) Selection: Confirm you are using a polysaccharide-based CSP. If you have access to multiple columns (e.g., amylose vs. cellulose derivatives), screen them with a standard mobile phase, as their chiral recognition mechanisms differ and can produce vastly different results.[6] Amylose selectors often form a helical structure providing chiral grooves, while cellulose derivatives have a more linear but twisted conformation.[8]

  • Optimize the Mobile Phase (Most Critical Step):

    • Adjust Alcohol Percentage: In normal-phase (alkane/alcohol), the alcohol modifier is the primary driver of retention and selectivity. It competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP.[5]

      • Action: Systematically decrease the percentage of alcohol (e.g., from 20% 2-propanol down to 15%, 10%, 5%). Lowering the alcohol content generally increases retention time and enhances the interaction with the CSP, often leading to better resolution.

    • Change Alcohol Type: The structure of the alcohol modifier matters.

      • Action: Switch between 2-propanol (IPA) and ethanol (EtOH). IPA is a stronger solvent than EtOH in normal phase. Switching to EtOH (at the same percentage) will increase retention and may reveal selectivity that was not apparent with IPA.

    • Consider Reversed-Phase: While less common for initial screening of flavanones, some polysaccharide CSPs (especially immobilized versions) can be used in reversed-phase mode (e.g., Acetonitrile/Water or Methanol/Water).[13][14] This completely changes the interaction mechanism and can sometimes provide separation when normal-phase fails.

  • Optimize Temperature:

    • Causality: Chiral separation is an enthalpically driven process. Generally, lowering the column temperature enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to a greater difference in interaction energy (ΔΔG) and thus better resolution.[15]

    • Action: Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C). Be aware that this will increase mobile phase viscosity and system backpressure.

    • Caveat: In some rare cases, increasing the temperature can improve resolution or even reverse the elution order due to complex thermodynamic effects or changes in the CSP's conformation.[16][17]

  • Optimize Flow Rate:

    • Causality: According to the van Deemter equation, lower flow rates can increase column efficiency (N) by reducing mass transfer resistance, allowing more time for the enantiomers to equilibrate with the stationary phase. This results in sharper peaks and can improve resolution.[18]

    • Action: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min. The trade-off is a longer analysis time.

Problem 2: Poor Peak Shape (Tailing)

Question: I have two separated peaks, but they exhibit significant tailing, making integration and quantification unreliable. What is the cause?

Peak tailing occurs when a fraction of the analyte molecules are retained more strongly than the bulk, often due to unwanted secondary interactions.

Detailed Actions:

  • Address Secondary Silanol Interactions: The phenolic hydroxyl groups on sophoraflavanone C can engage in strong, undesirable hydrogen bonding with residual silanol groups on the silica support of the CSP.[19]

    • Action: Add a small amount of an acidic modifier to the mobile phase. For normal phase, 0.1% trifluoroacetic acid (TFA) or acetic acid is commonly used.[20] The acid protonates the silanol groups, reducing their ability to interact with the analyte and thereby improving peak shape.

  • Check for Column Overload: Injecting too much sample mass can saturate the high-energy binding sites on the CSP, forcing subsequent molecules to interact with lower-energy sites, which can cause tailing.[21][22]

    • Action: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves significantly at lower concentrations, you were overloading the column.

  • Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.

  • Clean the Column: Contaminants from previous injections can build up at the column head, creating active sites that cause tailing.[15]

    • Action: Refer to the column manufacturer's instructions for a recommended washing procedure. For many immobilized polysaccharide CSPs, flushing with a strong solvent like 100% 2-propanol or ethyl acetate is effective.[23]

Problem 3: Unstable or Drifting Baseline

Question: My baseline is noisy or is drifting up or down during the run, which interferes with peak detection and integration. How do I stabilize it?

Baseline instability is typically a system-level or mobile-phase issue rather than a problem with chiral selectivity.

Detailed Actions:

  • Ensure Proper System Equilibration: The CSP requires sufficient time to equilibrate with the mobile phase. This is especially true when changing mobile phase composition.

    • Action: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample. Monitor the baseline until it is flat and stable.

  • Degas the Mobile Phase: Dissolved gas in the mobile phase can outgas in the detector flow cell, causing baseline noise and spikes.[24]

    • Action: Use an in-line degasser. If one is not available, sparge solvents with helium or sonicate them before use.

  • Check for Contamination: Impurities in the mobile phase solvents can cause a drifting baseline, especially during gradient elution (though less common in isocratic chiral methods).[25]

    • Action: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily.

  • Verify Temperature Stability: Fluctuations in the ambient or column temperature can cause the baseline to drift.[24]

    • Action: Use a thermostatted column compartment and ensure the lab temperature is stable.

Data Presentation & Key Parameters

The following table summarizes recommended starting points and the expected effects of parameter changes during method optimization for (R,S)-sophoraflavanone C on a polysaccharide CSP.

Table 1: Mobile Phase Optimization Strategy

Parameter Initial Condition Optimization Action Expected Outcome on Resolution (Rs) & Rationale
CSP Type CHIRALPAK® IA Screen CHIRALCEL® OD Variable: May improve, worsen, or reverse elution order due to different chiral recognition sites.
Mobile Phase n-Hexane/IPA (80:20) Decrease IPA to 10% Likely Increase: Enhances analyte-CSP interactions by reducing modifier competition.[5]
Alcohol Type 2-Propanol (IPA) Switch to Ethanol (EtOH) Likely Increase: EtOH is a weaker modifier, increasing retention and potentially selectivity.
Temperature 25 °C Decrease to 15 °C Likely Increase: Favors enthalpic contributions to chiral recognition, stabilizing interactions.[15][16]
Flow Rate 1.0 mL/min Decrease to 0.5 mL/min Possible Increase: Improves column efficiency (N), leading to sharper peaks.[18]

| Additive | None | Add 0.1% TFA | Improves Peak Shape: Primarily addresses tailing by masking active silanols; may slightly alter selectivity.[20] |

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol details a step-by-step workflow for fine-tuning the mobile phase to achieve baseline separation.

  • Prepare Stock Solutions:

    • Mobile Phase A: n-Hexane (or n-Heptane)

    • Mobile Phase B: 2-Propanol (IPA)

    • Sample: Prepare a 0.5 mg/mL solution of racemic sophoraflavanone C in a 50:50 mixture of Hexane/IPA.

  • Initial Condition:

    • Set up your HPLC system with a polysaccharide CSP (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with n-Hexane/IPA (80:20 v/v) at 1.0 mL/min and 25°C until the baseline is stable.

    • Inject 5 µL of the sample and record the chromatogram.

  • Iterative Optimization:

    • Decrease the percentage of IPA in 5% increments (e.g., move to 85:15, then 90:10).

    • Allow the system to re-equilibrate for at least 15 minutes after each change in composition.

    • Inject the sample and evaluate the resolution (Rs), selectivity (α), and retention factor (k).

  • Modifier Swap (if necessary):

    • If resolution is still poor with IPA, switch the alcohol modifier.

    • Prepare Mobile Phase C: Ethanol (EtOH).

    • Repeat Step 3 using n-Hexane/EtOH mixtures, starting at a composition that gives similar retention to your best IPA result.

  • Final Adjustments:

    • Once partial separation is achieved, make smaller adjustments to the alcohol percentage (1-2% increments) to maximize Rs.

    • If peak tailing is observed, add 0.1% TFA to the alcohol modifier before mixing with the alkane.

Protocol 2: Column Cleaning and Storage

Proper column maintenance is essential for longevity and reproducible results.

  • Disconnect Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with Intermediate Solvent: Flush the column with 100% 2-Propanol at 0.5 mL/min for 30-40 minutes. This will remove strongly retained polar compounds and the non-polar mobile phase.

  • Storage: For short-term storage (< 1 week), the column can be stored in the mobile phase used for analysis. For long-term storage, follow the manufacturer's recommendation, which is typically the shipping solvent (e.g., n-Hexane/2-Propanol).

  • Re-equilibration: Before next use, ensure the column is thoroughly re-equilibrated with the analytical mobile phase.

G cluster_1 Chiral Recognition Mechanism on Polysaccharide CSP CSP Polysaccharide CSP (Helical Groove) interactions Interactions π-π Stacking (Aromatic Rings) Hydrogen Bonding (OH, C=O groups) Steric Hindrance (Geranyl Group) CSP->interactions:f0 Forms Complex Via Analyte Sophoraflavanone C Enantiomer Analyte->CSP Inclusion

Caption: Chiral recognition relies on multiple, simultaneous interactions.

References

  • Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Current Pharmaceutical Analysis, 11(3), 201-209. Available at: [Link][10]

  • Cirilli, R., et al. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. Journal of Chromatography A, 1190(1-2), 95-101. Available at: [Link][13]

  • Ikai, T., & Okamoto, Y. (2009). Structure Control of Polysaccharide Derivatives for Efficient Separation of Enantiomers by Chromatography. Chemical Reviews, 109(11), 6077-6101. Available at: [Link][7]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 124-132. Available at: [Link][16]

  • Yáñez, J. A., et al. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159-181. Available at: [Link][3]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link][21]

  • Stoll, D., & Dolan, J.W. (2025). LC Troubleshooting Essentials. LCGC International. Available at: [Link][22]

  • PubChem. (2026). (R,S)-sophoraflavanone C. National Center for Biotechnology Information. Available at: [Link][1]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link][18]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link][19]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link][24]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of (R,S)-Sophoraflavanone C During Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the low recovery and structural degradation of prenylated flavanones like (R,S)-sophoraflavan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the low recovery and structural degradation of prenylated flavanones like (R,S)-sophoraflavanone C. Because these molecules combine a flavonoid skeleton with a highly reactive lipophilic prenyl side-chain, they require strict environmental controls.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the structural and chiral integrity of your compound from crude extraction to final isolation.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my (R,S)-sophoraflavanone C yield drop drastically during rotary evaporation? A: Prenylated flavanones are highly sensitive to thermal stress. The prenyl group (a 5-carbon isoprenyl chain) is electron-rich. When exposed to temperatures above 40°C during solvent evaporation, the molecule undergoes thermal isomerization and oxidative degradation (1[1]). Furthermore, elevated temperatures accelerate the irreversible cyclization of the prenyl group with the adjacent phenolic hydroxyl, forming a less active pyran or furan derivative (2[2]).

Q2: Is normal-phase silica gel chromatography causing my compound to degrade? A: Yes. Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). This acidity acts as a catalyst for the electrophilic addition of the prenyl double bond to the adjacent phenol. The silica surface protonates the double bond, creating a tertiary carbocation that is rapidly attacked by the nucleophilic phenolic oxygen (3[3]). This acid-catalyzed cyclization is exacerbated if the column runs dry or generates heat via exothermic solvent mixing.

Q3: How do I prevent the loss of chiral integrity or racemization of the (R,S) mixture? A: Flavanones exist in an equilibrium with their corresponding open-chain chalcones. Heat drives the C-ring opening to the chalcone intermediate. When the ring re-closes, it can do so in either the R or S configuration, leading to racemization or altering the natural enantiomeric ratio (4[4]). Maintaining temperatures below 30°C and avoiding strong bases (which also catalyze chalcone formation) is mandatory.

DegradationMechanisms SFC (R,S)-Sophoraflavanone C Heat Thermal Stress (>40°C) SFC->Heat Evaporation/Extraction Silica Acidic Silica Gel SFC->Silica Normal-Phase LC Cyclization Prenyl Cyclization (Pyran/Furan) Heat->Cyclization Accelerates Isomerization Ring-Opening (Chalcone) Heat->Isomerization C-ring opening Oxidation Oxidative Degradation (Quinones) Heat->Oxidation +O2 exposure Silica->Cyclization H+ Catalysis

Fig 1. Mechanistic pathways of (R,S)-sophoraflavanone C degradation under thermal and acidic stress.

Part 2: Troubleshooting Guide

Issue 1: Peak splitting or new +18 Da / -2 Da masses in LC-MS after purification.

  • Cause: A mass shift of +18 Da indicates hydration of the prenyl double bond. A shift of -2 Da indicates oxidation (e.g., conversion of the flavanone to a flavone, or phenol to quinone).

  • Solution: Purge all extraction and chromatography solvents with Argon or Nitrogen to displace dissolved oxygen. Use an antioxidant like ascorbic acid (0.1%) in the crude extract mixture if compatible with your downstream assays.

Issue 2: Extract turns dark brown/red during concentration.

  • Cause: Oxidative polymerization of the phenolic rings, often triggered by heat and light exposure during rotary evaporation.

  • Solution: Shield the evaporation flask with aluminum foil and strictly maintain the water bath at ≤30°C. Use a high-vacuum pump to ensure efficient evaporation at lower temperatures.

Part 3: Quantitative Data & Temperature Thresholds

To maintain a self-validating workflow, adhere strictly to the temperature thresholds outlined below. Exceeding these limits breaks the structural integrity of the target molecule.

Processing TemperatureStructural Impact on Prenylated FlavanonesRecommended Action
< 25°C Intact structure; chiral integrity preserved.Optimal. Use for all extraction and chromatography steps.
30°C - 40°C Minor oxidation; slow onset of chalcone isomerization.Acceptable. Permissible only for rapid vacuum evaporation.
45°C - 60°C Significant thermal cyclization (pyran/furan formation) and racemization.Avoid. Yields drop by up to 40% within 30 minutes.
> 80°C Rapid degradation; complete loss of prenyl activity; polymerization.Critical Failure. Do not use reflux or Soxhlet extraction.

(Data synthesized from5[5] and hop prenylflavonoid stability studies[1])

Part 4: Validated Step-by-Step Methodology

Cold-Active Purification Protocol for Prenylated Flavanones

This self-validating system ensures that every step actively prevents thermal and acidic degradation.

Step 1: Cryogenic Homogenization Mill the plant material using liquid nitrogen. This prevents localized frictional heating that can initiate early-stage oxidation of the prenyl side-chains.

Step 2: Cold Maceration Extract the biomass using 80% aqueous ethanol or methanol at 4°C for 24 to 48 hours under continuous stirring in the dark. Never use Soxhlet extraction or refluxing for sophoraflavanone C.

Step 3: Low-Temperature Concentration Filter the extract and concentrate using a rotary evaporator. Set the water bath to a maximum of 30°C. Utilize a high-vacuum pump (<20 mbar) and a dry-ice condenser to remove the solvent efficiently without thermal stress.

Step 4: Neutralized Chromatography

  • Option A (Preferred): Use Sephadex LH-20 size-exclusion chromatography with a methanol/water gradient. Sephadex is a neutral matrix and does not catalyze prenyl cyclization.

  • Option B (Alternative): If silica gel is absolutely mandatory for resolution, pre-treat the silica by slurrying it in a solvent containing 1% triethylamine (TEA) to neutralize the acidic silanol groups. Wash the column thoroughly with your starting mobile phase before loading the sample.

Step 5: Inert Storage Lyophilize the purified (R,S)-sophoraflavanone C fractions to a dry powder. Flush the amber storage vial with Argon gas and store immediately at -20°C.

PurificationWorkflow Step1 Cryogenic Milling Step2 Cold Maceration (4°C, Dark) Step1->Step2 Fail1 Soxhlet/Reflux Step1->Fail1 Step3 Vacuum Evap. (<30°C) Step2->Step3 Step4 Sephadex LH-20 Chromatography Step3->Step4 Fail2 Acidic Silica Step3->Fail2 Step5 Lyophilization & -20°C Storage Step4->Step5 Fail1->Step3 Fail2->Step5

Fig 2. Optimized low-temperature purification workflow preventing prenylated flavanone degradation.

Part 5: References

  • Title: Linking Global Antioxidant Assays with Targeted HPLC Profiling of Prenylated Flavonoids in Humulus lupulus L. Extracts Obtained by Accelerated Solvent Extraction Source: PMC / NIH URL: 1

  • Title: Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer Source: ResearchGate URL: 2

  • Title: Cytotoxic Evaluation of (2S)-5,7-Dihydroxy-6- prenylflavanone Derivatives Loaded PLGA Nanoparticles Source: Semantic Scholar URL: 3

  • Title: Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol Source: MDPI URL: 4

  • Title: Intestinal Absorption Mechanisms of Prenylated Flavonoids Present in the Heat-Processed Epimedium koreanum Nakai Source: PMC / NIH URL: 5

Sources

Troubleshooting

Troubleshooting low recovery rates of (R,S)-sophoraflavanone C in solid-phase extraction

Topic: Troubleshooting Low Recovery of (R,S)-Sophoraflavanone C Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Recovery of (R,S)-Sophoraflavanone C

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poor recovery rates during the isolation or quantification of (R,S)-sophoraflavanone C using Solid-Phase Extraction (SPE).

Mechanistic Overview: The Chemistry of the Problem

(R,S)-Sophoraflavanone C is a highly bioactive prenylated flavanone characterized by a C-8 geranyl group and multiple phenolic hydroxyls[1]. This dual nature creates competing physicochemical forces during extraction, which frequently leads to method failure if not properly managed:

  • Extreme Hydrophobicity: The 10-carbon geranyl chain drastically increases the molecule's partition coefficient (LogP). On traditional silica-based C18 sorbents, this leads to ultra-strong van der Waals interactions, making standard elution solvents (like 70% Methanol) entirely insufficient to desorb the analyte[2].

  • pH-Dependent Ionization: The phenolic hydroxyl groups (C-5, C-7, C-2', C-4') act as weak acids. If the sample matrix or wash solvent exceeds pH 7, these groups deprotonate into phenolate anions. This sudden shift in polarity causes the molecule to wash off the column prematurely[3].

  • Secondary Silanol Interactions: Uncapped silanols on silica C18 columns can form strong hydrogen bonds with the flavanone core, leading to irreversible trapping and peak tailing[4].

Diagnostic Workflow

To establish a self-validating system, you must collect and analyze every fraction (Load, Wash, Elute) during your pilot run. This mass-balance approach eliminates guesswork and pinpoints exactly where the analyte loss occurs.

SPE_Troubleshooting Start Analyze SPE Fractions for (R,S)-Sophoraflavanone C LoadLoss Analyte in Load Fraction (Breakthrough Error) Start->LoadLoss WashLoss Analyte in Wash Fraction (Premature Elution) Start->WashLoss EluteLoss Analyte Missing (Incomplete Elution) Start->EluteLoss FixLoad Cause: Protein binding or high organic % Fix: Acidify sample & dilute LoadLoss->FixLoad FixWash Cause: Phenol ionization (pH > 7) Fix: Acidify wash (0.1% Formic Acid) WashLoss->FixWash FixElute Cause: Geranyl group hydrophobic trapping Fix: 100% ACN or Polymeric Sorbent EluteLoss->FixElute

Diagnostic workflow for identifying and resolving solid-phase extraction losses.

Validated Step-by-Step Methodology

Self-Validating Protocol for Polymeric Reversed-Phase SPE (e.g., HLB)

To overcome the limitations of silica-based sorbents, this protocol utilizes a polymeric reversed-phase sorbent, which offers higher capacity (20–25% vs. 5–10% for silica) and eliminates silanol-driven secondary interactions[4].

Phase 1: System Suitability & Sample Preparation

  • Internal Standard (IS) Spiking: Spike your sample with a structurally similar stable isotope or analog (e.g., Xanthohumol) to normalize recovery variations and validate instrument response.

  • Protein Disruption (For biological matrices): Prenylated flavonoids bind strongly to human serum albumin. Dilute plasma/serum 1:1 with 4% Phosphoric Acid ( H3​PO4​ ) to denature proteins and protonate the phenolic groups[3].

Phase 2: SPE Execution 3. Conditioning: Pass 2 mL of 100% Acetonitrile (ACN) through the polymeric cartridge to activate the hydrophobic sites[4]. 4. Equilibration: Pass 2 mL of 0.1% Formic Acid in LC-MS grade water. Causality: Matches the acidic state of the loaded sample to prevent breakthrough[4]. 5. Loading: Load the acidified sample at a strict flow rate of 1 mL/min. Validation Check: Collect the load fraction. If the analyte is present here, your sample solvent is too strong (too much organic) or protein binding was not fully disrupted[2]. 6. Washing: Wash with 2 mL of 5% Methanol in water containing 0.1% Formic Acid. Causality: Removes polar interferences while keeping the phenols protonated to maintain hydrophobic retention[3]. Validation Check: Collect the wash fraction. 7. Drying: Apply maximum vacuum (10-15 inHg) for 5 minutes. Removing residual water is critical because water acts as an anti-solvent during the organic elution step, reducing elution efficiency[4]. 8. Elution: Elute with 2 mL of 100% Acetonitrile. For highly aged or stubborn columns, use 90:10 ACN:Isopropanol. Causality: Isopropanol disrupts the intense hydrophobic clinging of the geranyl chain[2].

Troubleshooting FAQs

Q: My recovery is consistently below 40% when using a standard C18 silica cartridge, and the analyte is missing from all fractions. Where is it? A: It is irreversibly trapped on the column. The C-8 geranyl group of (R,S)-sophoraflavanone C causes profound hydrophobic retention. Furthermore, the phenolic groups hydrogen-bond with unreacted silanols on the silica backbone[4]. Actionable Fix: Switch to a polymeric reversed-phase sorbent (e.g., Oasis HLB), which lacks silanol groups and has a higher loading capacity[4]. If you must use C18, ensure it is fully end-capped and elute with a stronger solvent like 100% ACN or add a modifier like 1% formic acid to the eluent to disrupt interactions.

Q: I am seeing 30% of my analyte in the wash fraction. How do I retain it? A: Premature elution during the wash step is almost always a pH or solvent strength issue. If your wash solvent is neutral or alkaline, the phenolic hydroxyls on the flavanone core ionize, drastically reducing the molecule's hydrophobicity[3]. Actionable Fix: Acidify your wash solvent with 0.1% to 1% formic acid to suppress ionization. Additionally, ensure the organic content of your wash does not exceed 10%[2].

Q: Does the sample matrix affect the recovery of prenylated flavonoids? A: Yes, significantly. In biological matrices (like plasma or cell culture media), highly lipophilic prenylated compounds exhibit >95% protein binding. If loaded directly, the analyte remains bound to the proteins and washes straight through the sorbent pores (breakthrough)[2]. Actionable Fix: Always perform a protein disruption step prior to loading. Acidification (e.g., 4% H3​PO4​ ) or a crash with a small volume of cold ACN (followed by dilution with water to <5% organic) is mandatory.

Quantitative Performance Data

The following table summarizes expected recovery profiles based on different SPE parameters, highlighting the causality of failure modes.

SPE Sorbent TypeMatrix Pre-treatmentWash SolventElution SolventExpected RecoveryPrimary Failure Mode
Standard C18 (Silica)None (Neutral pH)20% MeOH (Neutral)80% MeOH35 - 45%Incomplete elution; silanol trapping[4]
Standard C18 (Silica)Acidified (pH 3)5% MeOH (pH 3)100% MeOH65 - 75%Strong hydrophobic retention of geranyl group[2]
Polymeric (HLB)None (Plasma)5% MeOH (pH 3)100% ACN< 30%Protein binding breakthrough[2]
Polymeric (HLB) Acidified (pH 3) 5% MeOH (pH 3) 100% ACN 85 - 95% Optimal Conditions [3]
References
  • Source: mdpi.
  • Analytical methods for quantitation of prenylated flavonoids from hops.
  • Source: welch-us.
  • Source: chromatographyonline.

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for (R,S)-sophoraflavanone C according to ICH guidelines

Validation of Analytical Methods for (R,S)-Sophoraflavanone C According to ICH Q2(R2) Guidelines: A Comparison Guide Introduction (R,S)-sophoraflavanone C (SFC) is a naturally occurring C-8 geranylated flavanone initiall...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for (R,S)-Sophoraflavanone C According to ICH Q2(R2) Guidelines: A Comparison Guide

Introduction

(R,S)-sophoraflavanone C (SFC) is a naturally occurring C-8 geranylated flavanone initially isolated from Echinosophora koreensis and various Sophora species[1][2]. It has garnered significant pharmaceutical interest due to its potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA)[3] and its well-documented anti-inflammatory properties[1]. Because SFC possesses a chiral center at the C-2 position, it exists as a racemic mixture of (R)- and (S)-enantiomers. In drug development, enantiomers often exhibit disparate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Consequently, establishing robust, stereospecific analytical methods is a critical regulatory requirement.

With the implementation of the modernized ICH Q2(R2) and the new ICH Q14 guidelines in June 2024, analytical method validation has shifted from a prescriptive "check-box" exercise to a science- and risk-based lifecycle management approach[4][5]. As an Application Scientist, I approach method validation not as a regulatory hurdle, but as scientific proof of a method's fitness for its intended purpose. This guide objectively compares two primary analytical modalities for SFC—Chiral HPLC-UV and Achiral LC-MS/MS—and provides a comprehensive framework for validating these methods in accordance with ICH Q2(R2) standards[4].

Methodological Comparison: Chiral HPLC-UV vs. LC-MS/MS

Selecting the appropriate analytical procedure depends entirely on the method's intended purpose, defined in the Analytical Target Profile (ATP).

  • Chiral HPLC-UV (Enantiomeric Purity & Quality Control):

    • Mechanism: Utilizes chiral stationary phases (CSPs), such as amylose derivatized with tris-(3,5-dimethylphenylcarbamate), to create transient diastereomeric complexes with the (R)- and (S)-enantiomers of SFC[6]. The difference in thermodynamic stability of these complexes enables baseline separation.

    • Best For: Drug substance release testing, stability-indicating assays, and assessing enantiomeric excess (ee) during asymmetric synthesis.

  • LC-MS/MS (Pharmacokinetics & Trace Analysis):

    • Mechanism: Couples liquid chromatography with tandem mass spectrometry (typically triple quadrupole in Multiple Reaction Monitoring [MRM] mode). While often performed achirally for total SFC quantification, it provides unparalleled sensitivity and selectivity.

    • Best For: Bioanalytical quantification of SFC in complex biological matrices (e.g., plasma, tissue homogenates) where the limit of quantification (LOQ) must be in the low ng/mL range[7].

Visualization: ICH Q2(R2) Validation Workflow

The following diagram illustrates the logical progression of analytical method validation under the modernized ICH Q2(R2) and Q14 framework[4][5].

ICH_Validation_Workflow Dev Method Development (ICH Q14) Risk Assessment & Parameter Selection Spec Specificity & Selectivity Chiral: Rs > 1.5 | LC-MS: No Matrix Interference Dev->Spec Lin Linearity & Range Calibration Model Evaluation (R² > 0.995) Spec->Lin Acc Accuracy & Precision Recovery & Repeatability (%RSD Limits) Lin->Acc Rob Robustness Testing DoE: Temp, Flow Rate, Mobile Phase Acc->Rob Life Lifecycle Management Routine Use & Continuous Monitoring Rob->Life

Logical workflow for analytical procedure validation per ICH Q2(R2) and Q14 guidelines.

ICH Q2(R2) Validation Parameters & Causality

Under ICH Q2(R2), the validation strategy must be justified based on the method's intended purpose and the underlying physical chemistry of the assay[4][8].

  • Specificity/Selectivity: For Chiral HPLC, specificity is demonstrated by a resolution ( Rs​ ) of >1.5 between the (R) and (S) peaks, ensuring no co-elution of degradation products[4]. For LC-MS/MS, specificity requires proving that endogenous matrix components do not cause ion suppression or enhancement at the specific MRM transitions of SFC.

  • Linearity and Range: The range is the interval between the upper and lower concentrations where the method demonstrates acceptable accuracy and precision[8]. LC-MS/MS often requires non-linear (e.g., quadratic) calibration models at higher concentration ranges due to detector saturation, which is now explicitly accommodated in Q2(R2)[8].

  • Accuracy and Precision: Evaluated using spiked samples across at least three concentration levels (low, medium, high) covering the reportable range[8]. Precision encompasses repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: ICH Q2(R2) emphasizes evaluating robustness during the development phase (ICH Q14) using Design of Experiments (DoE)[5][8]. Variables like column temperature are critical for Chiral HPLC because enantioseparation is a highly temperature-dependent thermodynamic process[6].

Quantitative Data Presentation: Method Comparison

The table below summarizes the typical validation acceptance criteria and performance metrics for SFC analysis.

Validation Parameter (ICH Q2(R2))Chiral HPLC-UV (Drug Substance)LC-MS/MS (Biological Matrix)Justification / Causality
Specificity Rs​>1.5 between (R)/(S)No interference at MRM channelsEnsures accurate integration of the target analyte without bias from impurities or matrix[4].
Linearity (Calibration) R2≥0.999 (Linear model) R2≥0.995 (Linear/Quadratic)LC-MS/MS may utilize weighted regression ( 1/x2 ) to improve accuracy at the lower limit of quantification (LLOQ)[8].
Range 80% to 120% of target conc.LLOQ to Cmax​ (e.g., 1–1000 ng/mL)Range must cover the expected concentrations in routine testing or PK profiling[8].
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%Tighter limits for API release; wider limits acceptable for bioanalysis due to extraction variables[8].
Precision (%RSD) ≤2.0% ≤15.0% ( ≤20% at LLOQ)Reflects the inherent variability of the sample preparation and detection mechanisms.
Robustness Variables Temp ( ±2∘ C), Flow ( ±10% )Matrix lot variability, Ionization tempChiral resolution is highly sensitive to column temperature; LC-MS is sensitive to matrix effects[6][8].

Step-by-Step Experimental Protocols

Protocol 1: Chiral HPLC-UV Separation of (R)- and (S)-SFC

Objective: To determine the enantiomeric purity of synthesized or isolated SFC.

  • System Preparation: Equilibrate an HPLC system equipped with a Diode Array Detector (DAD) and a Chiralpak IA column (amylose tris-(3,5-dimethylphenylcarbamate), 250×4.6 mm, 5 µm)[6].

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v). Causality: The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl groups on SFC, preventing peak tailing and improving resolution.

  • Temperature Control: Set the column oven to 25∘ C. Causality: Lower temperatures generally increase the enantiomeric separation factor ( α ) by maximizing the enthalpic differences between the transient diastereomeric complexes[6].

  • Sample Preparation: Dissolve SFC reference standard in the mobile phase to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution & Validation: Inject 10 µL of the sample. Monitor absorbance at 280 nm. Calculate resolution ( Rs​ ) between the two enantiomer peaks. To validate robustness, systematically alter the column temperature ( 23∘ C, 27∘ C) and flow rate (0.9, 1.0, 1.1 mL/min) and record the impact on Rs​ [8].

Protocol 2: LC-MS/MS Bioanalytical Quantification of SFC

Objective: To quantify SFC in rat plasma for pharmacokinetic evaluation[7].

  • Sample Extraction (Protein Precipitation): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., stable isotope-labeled SFC or a structural analog).

  • Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes. Causality: Acetonitrile effectively denatures and precipitates plasma proteins, releasing protein-bound SFC into the supernatant.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4∘ C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column ( 50×2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole MS in Electrospray Ionization (ESI) negative mode. Monitor the specific MRM transitions for SFC (e.g., [M−H]− precursor to specific product ions).

  • Validation (Matrix Effect): Per ICH Q2(R2), prepare samples in at least 6 independent lots of blank matrix. Compare the MS response of SFC spiked into post-extracted blank matrix versus SFC in neat solvent to calculate the Matrix Factor (MF)[4][8].

Conclusion

The validation of analytical methods for complex chiral flavonoids like (R,S)-sophoraflavanone C requires a deep understanding of the molecule's physicochemical properties and the intended application of the assay. By adhering to the modernized ICH Q2(R2) and Q14 guidelines, analytical scientists can transition from rigid compliance to a scientifically sound, risk-based lifecycle approach, ensuring that both Chiral HPLC and LC-MS/MS methods remain robust, reliable, and fit for purpose[4][5].

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (R,S)-sophoraflavanone C

As a novel research compound, (R,S)-sophoraflavanone C lacks extensive, publicly available toxicological data. This guide addresses this critical information gap by establishing a robust safety framework grounded in the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research compound, (R,S)-sophoraflavanone C lacks extensive, publicly available toxicological data. This guide addresses this critical information gap by establishing a robust safety framework grounded in the precautionary principle. Since the specific hazards are not fully characterized, (R,S)-sophoraflavanone C must be treated as a potentially hazardous substance.[1][2] This protocol synthesizes best practices for handling analogous compounds—specifically flavanones and phenols—to ensure the highest level of safety for laboratory personnel.

The primary objective is to minimize exposure through all potential routes: dermal contact, inhalation, and ingestion.[3][4] This is achieved through a multi-layered approach combining engineering controls, rigorous operational procedures, and the correct use of Personal Protective Equipment (PPE).

Hazard Assessment: An Evidence-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for (R,S)-sophoraflavanone C, our risk assessment is based on its chemical class and data from related substances.

  • Structural Analogy: (R,S)-sophoraflavanone C is a flavanone, a class of compounds that can cause skin and eye irritation. More importantly, it is a phenolic compound. Phenols as a class are known to be toxic and can cause skin irritation.[5][6] Therefore, it is prudent to assume (R,S)-sophoraflavanone C carries similar risks.

  • Data from Related Extracts: An SDS for a related material, Sophora flavescens extract, indicates potential hazards including being "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects".[7] This suggests that oral toxicity and environmental hazards should be considered.

  • Physical Form: As a solid or powder, the primary risk during handling (e.g., weighing) is the generation of dust, which can be inhaled.[8] When in solution, the risk shifts to splashes and aerosol formation.

Based on this analysis, all handling procedures must be designed to protect against skin/eye contact, inhalation of airborne particles, and accidental ingestion.

Core PPE Requirements

The minimum required PPE for any work involving (R,S)-sophoraflavanone C is outlined below. These recommendations are based on a risk assessment that assumes the compound is hazardous.[1]

PPE CategorySpecificationRationale & Causality
Eye Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions or if there is any splash hazard.[1][9]Protects eyes from accidental splashes of solutions or contact with airborne powder, which could cause serious irritation or damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][10]Provides a barrier against dermal absorption, a primary exposure route for phenolic compounds.[5] Gloves must be changed immediately if contaminated.[11]
Body Protection Fully-buttoned laboratory coat.[4][5] Long pants and closed-toe shoes are mandatory at all times.[5][10]Prevents incidental skin contact from spills or splashes. Synthetic clothing should be avoided when working with potentially flammable substances.[12]
Respiratory Protection Not typically required for handling small quantities within a certified chemical fume hood. If weighing powder outside a hood, a NIOSH-approved N95 respirator is recommended.[8]A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4] A respirator provides personal protection if engineering controls are insufficient or not available.[13]

Operational and Disposal Plans

Proper procedures are as critical as the PPE itself. The following step-by-step guidance ensures safety throughout the handling lifecycle.

Engineering Controls: Your First Line of Defense

All work involving (R,S)-sophoraflavanone C, especially the handling of its solid form, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][8] This captures any dust or vapors at the source, providing the most effective protection against respiratory exposure.

Experimental Protocol: PPE Donning and Doffing

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Mask/Respirator (if required): Fit the mask or respirator according to manufacturer instructions.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated chemical waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Mask/Respirator: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.[8]

Emergency Response

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][14]

Waste Disposal Plan

Chemical waste containing (R,S)-sophoraflavanone C must be treated as hazardous.[5]

  • Segregation: Do not mix this waste with other waste streams.[15] Phenolic compounds should be collected in a dedicated, clearly labeled hazardous waste container.[16]

  • Solid Waste: Items lightly contaminated with the compound, such as gloves, wipes, and weighing paper, should be collected in a sealed container and disposed of as solid chemical waste.[15]

  • Liquid Waste: All solutions containing (R,S)-sophoraflavanone C must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.[5]

  • Prohibition: Never dispose of (R,S)-sophoraflavanone C down the drain or in regular trash.[3][11] Contact your institution's Environmental Health & Safety (EHS) office for collection and disposal procedures.[11]

Visualizations

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with (R,S)-sophoraflavanone C.

PPE_Workflow cluster_base_ppe Baseline PPE (Always Required) cluster_solid Handling Solid/Powder cluster_liquid Handling Liquid/Solution start Start: Prepare to handle (R,S)-sophoraflavanone C base_ppe Don Lab Coat (fully buttoned) start->base_ppe gloves Don Nitrile/Neoprene Gloves base_ppe->gloves task_type What is the task? gloves->task_type fume_hood Work in a Chemical Fume Hood task_type->fume_hood Weighing/Transferring Solid splash_risk Splash Risk? task_type->splash_risk Preparing/Using Solution safety_glasses Wear Safety Glasses (with side shields) fume_hood->safety_glasses end_ppe Proceed with Experiment safety_glasses->end_ppe goggles Wear Chemical Splash Goggles splash_risk->goggles Yes safety_glasses2 Wear Safety Glasses (with side shields) splash_risk->safety_glasses2 No goggles->end_ppe safety_glasses2->end_ppe

Caption: PPE selection workflow for (R,S)-sophoraflavanone C.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Personal protective equipment for handling Alpha-Naphthoflavone. Benchchem.
  • Sophoraflavanone C — Chemical Substance Information. NextSDS.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Phenol - Environment, Health & Safety. University of Michigan.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Safety Data Sheet - Sophora flavescens Extract. (2024, January 1). Selleck Chemicals.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry, The Ohio State University.
  • Total synthesis of (R,S)-sophoraflavanone C. (1998). Journal of Natural Products.
  • Sophoraflavanone G. Wikipedia.
  • SAFETY DATA SHEET - 4'-Hydroxyflavanone. (2024, March 1). Fisher Scientific.
  • Removal of Phenol from Biomedical Waste via an Adsorption Process. (2023, May 17). MDPI.
  • SAFETY DATA SHEET. Merck Millipore.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals.
  • Sophoraflavanone G | Chemical Substance Information. J-GLOBAL.
  • Antibacterial and Antiandrogen Flavonoids from Sophora flavescens. ACS Publications.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.

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